5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid
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Description
5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid is a chemical compound with the CAS Number: 1987879-58-2. It has a molecular weight of 227.45 and its IUPAC name is (5-chloro-2-(cyclopropylmethoxy)pyridin-3-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BClNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 . This code provides a detailed description of the molecule’s structure.Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The mode of action of 5-Chloro-2-(cyclopropylmethoxy)pyridine-3-boronic acid is likely to involve the formation of covalent bonds with its targets. This is a characteristic feature of boronic acids, which can form reversible covalent complexes with proteins, particularly those with serine or threonine residues .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Result of Action
The ability of boronic acids to form reversible covalent bonds with various biological targets can lead to significant changes in cellular function .
Properties
IUPAC Name |
[5-chloro-2-(cyclopropylmethoxy)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-7-3-8(10(13)14)9(12-4-7)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZIIFPLGKAYOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1OCC2CC2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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